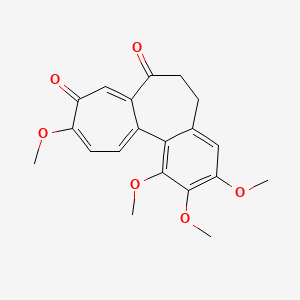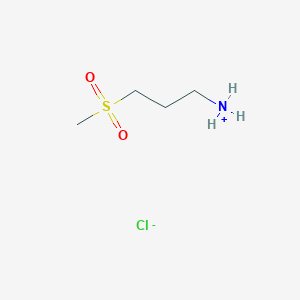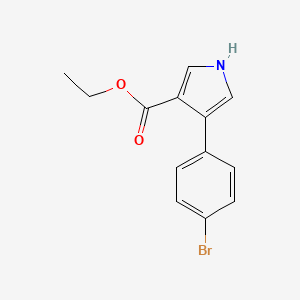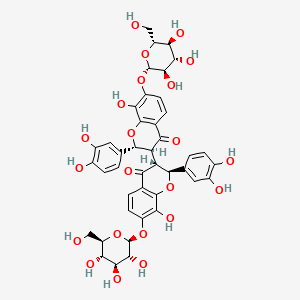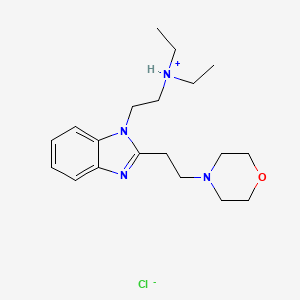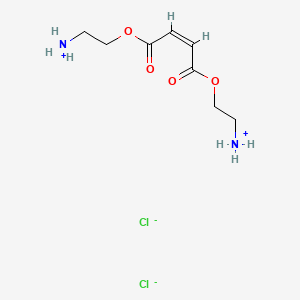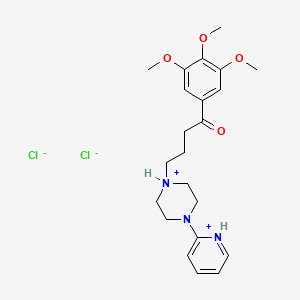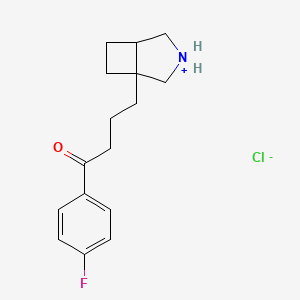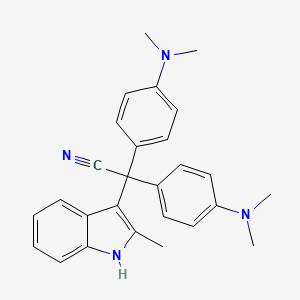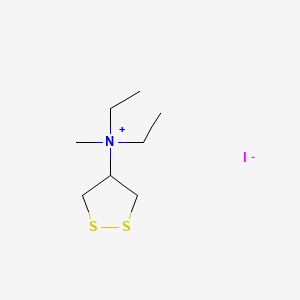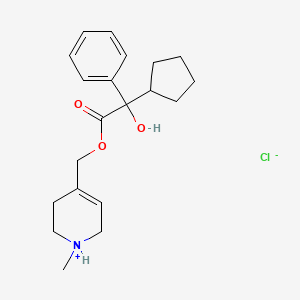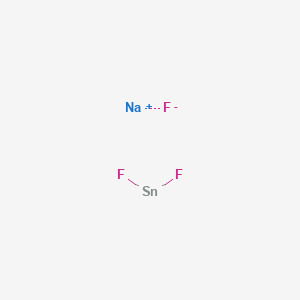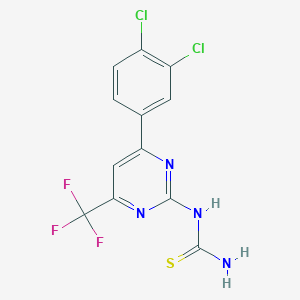
6-(3,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their broad pharmacological activities, including antitumor, antimicrobial, and antiviral properties
Méthodes De Préparation
The synthesis of 6-(3,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves several steps. One common synthetic route includes the reaction of 3,4-dichloroaniline with thiourea and trifluoromethylpyrimidine under specific conditions . The reaction typically occurs in the presence of a base such as potassium hydroxide in ethanol at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
6-(3,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro positions.
Applications De Recherche Scientifique
6-(3,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(3,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), inhibiting its activity . This inhibition can lead to the accumulation of ubiquitinated proteins, ultimately inducing apoptosis in cancer cells. The compound may also interact with other molecular pathways, contributing to its overall biological effects.
Comparaison Avec Des Composés Similaires
6-(3,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine can be compared with other pyrimidine derivatives such as:
Propriétés
Formule moléculaire |
C12H7Cl2F3N4S |
|---|---|
Poids moléculaire |
367.2 g/mol |
Nom IUPAC |
[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea |
InChI |
InChI=1S/C12H7Cl2F3N4S/c13-6-2-1-5(3-7(6)14)8-4-9(12(15,16)17)20-11(19-8)21-10(18)22/h1-4H,(H3,18,19,20,21,22) |
Clé InChI |
OAHBFQKDLGZTDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)
